![molecular formula C8H4F3N3O B2843520 2-(trifluoromethyl)pyrido[2,3-b]pyrazin-3(4H)-one CAS No. 143309-81-3](/img/structure/B2843520.png)
2-(trifluoromethyl)pyrido[2,3-b]pyrazin-3(4H)-one
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Overview
Description
The compound “2-(trifluoromethyl)pyrido[2,3-b]pyrazin-3(4H)-one” is a member of the pyrido[2,3-b]pyrazine family . It is a tailor-made fluorescent core designed for high photoluminescence quantum efficiency (PLQY) and simple molecular structure in a full-color emitting material system . This compound is crucial for cost-effective multicolor display applications .
Synthesis Analysis
The synthesis of this compound involves designing and fine-tuning the band gap of the versatile pyrido[2,3-b]pyrazine family . The family exhibits a wide range of emissions spanning the entire visible region from blue to red . By choosing reasonable donor units, two thermally activated delayed fluorescence (TADF) molecules are obtained .Molecular Structure Analysis
The molecular structure of this compound is ascertained by spectral techniques such as NMR and FT-IR . Density functional theory (DFT) computations with B3LYP/6-31G (d,p) level of theory are executed to obtain spectroscopic and electronic properties .Chemical Reactions Analysis
The chemical reactions involving this compound result in the creation of OLEDs that exhibit a yellow emission and an orange emission with high EQEs of up to 20.0% and 15.4%, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are determined through various analyses . These include nonlinear optical (NLO) properties, frontier molecular orbitals (FMOs), UV-visible, vibrational analysis, natural bond orbitals (NBOs), transition density matrix (TDM), and density of states (DOS) analyses .Scientific Research Applications
- Application : Pyrido[2,3-b]pyrazine derivatives serve as fluorescent cores in OLEDs. By fine-tuning their band gap, these compounds exhibit emissions spanning the entire visible spectrum, from blue to red. Specifically, two thermally activated delayed fluorescence (TADF) molecules based on pyrido[2,3-b]pyrazine have been developed. These TADF-OLEDs emit yellow and orange light with impressive external quantum efficiencies (EQEs) of up to 20.0% and 15.4%, respectively .
- Application : Researchers have synthesized novel pyrido[2,3-b]pyrazine-based heterocyclic compounds. Spectroscopic techniques (NMR, FT-IR) and density functional theory (DFT) computations were employed to characterize their chemical structures and electronic properties .
Organic Light-Emitting Diodes (OLEDs)
Heterocyclic Chemistry
Mechanism of Action
The mechanism of action of this compound involves the systematic fine-tuning of the band gap . This results in a wide range of emissions spanning the entire visible region from blue to red . The compound also plays a role in the creation of thermally activated delayed fluorescence (TADF) molecules .
properties
IUPAC Name |
2-(trifluoromethyl)-4H-pyrido[2,3-b]pyrazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O/c9-8(10,11)5-7(15)14-6-4(13-5)2-1-3-12-6/h1-3H,(H,12,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFPZJRDESOERP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C(=N2)C(F)(F)F)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(trifluoromethyl)pyrido[2,3-b]pyrazin-3(4H)-one |
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